The synthesis of 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester typically involves several steps, including:
The precise parameters, including temperature, reaction time, and concentrations of reagents, can vary based on specific laboratory protocols or desired yields .
The molecular structure of 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester can be described as follows:
COC(=O)C(C)c1ccc(c(F)c1)c2ccc(cc2)C(=O)C
, which provides insight into its connectivity .InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3
, further detailing its structural attributes.The presence of functional groups such as carbonyls and esters significantly influences its chemical behavior and interactions with biological systems .
The compound can participate in various chemical reactions typical of carboxylic acid derivatives:
These reactions are crucial for both synthetic applications and understanding its behavior in biological systems .
The mechanism of action for 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester primarily relates to its role as an impurity in Flurbiprofen formulations. As an impurity, it may influence the pharmacokinetics and pharmacodynamics of Flurbiprofen by:
Research into these mechanisms often involves in vitro studies assessing cellular responses to both Flurbiprofen and its impurities .
Key physical and chemical properties of 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester include:
Property | Value |
---|---|
Molecular Weight | 300.32 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
Boiling Point | Not specified |
These properties are crucial for understanding its behavior during synthesis and application in pharmaceutical contexts .
The primary applications of 2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester include:
Its role as an impurity standard underscores its significance in ensuring the safety and efficacy of pharmaceutical products .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0